molecular formula C6H5IN2S B8706300 3-iodo-1-methyl-1H-thieno[3,2-c]pyrazole

3-iodo-1-methyl-1H-thieno[3,2-c]pyrazole

Cat. No.: B8706300
M. Wt: 264.09 g/mol
InChI Key: ZMVLPFLDXMKPCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-iodo-1-methyl-1H-thieno[3,2-c]pyrazole is a useful research compound. Its molecular formula is C6H5IN2S and its molecular weight is 264.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H5IN2S

Molecular Weight

264.09 g/mol

IUPAC Name

3-iodo-1-methylthieno[3,2-c]pyrazole

InChI

InChI=1S/C6H5IN2S/c1-9-4-2-3-10-5(4)6(7)8-9/h2-3H,1H3

InChI Key

ZMVLPFLDXMKPCG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=N1)I)SC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-iodo-1H-thieno[3,2-c]pyrazole (500 mg, 2.0 mmol) in THF (7 ml) at 0° C. was added KOt-Bu (314 mg, 2.8 mmol). The reaction mixture was stirred at 0° C. for 30 min then added iodomethane (0.17 ml, 2.8 mmol). Stirred at 0° C. for 30 min then warmed to room temperature and stirred for 1.5 h. The reaction was quenched with water and extracted with EtOAc (2×). The combined organics were washed with brine then dried over MgSO4 and concentrated. The crude residue was purified by silica gel chromatography with 20% to 50% EtOAc/heptane to afford 292 mg (55%) of 3-iodo-1-methyl-1H-thieno[3,2-c]pyrazole as a light brown viscous oil. 1H NMR (CDCl3, 300 MHz): δ (ppm) 7.41 (d, J=5.3 Hz, 1H), 6.97 (d, J=5.3 Hz, 1H), 4.05 (s, 3H). Also isolated 141 mg (27%) of 3-iodo-2-methyl-2H-thieno[3,2-c]pyrazole as an off-white solid. 1H NMR (CDCl3, 300 MHz): δ (ppm) 7.36 (d, J=5.3 Hz, 1H), 7.16 (d, J=5.3 Hz, 1H), 4.13 (s, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
314 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.17 mL
Type
reactant
Reaction Step Two

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